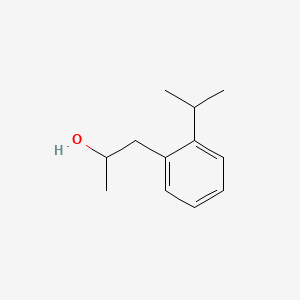

1-(2-Isopropylphenyl)-2-propanol

Description

1-(2-Isopropylphenyl)-2-propanol is an organic compound featuring a propan-2-ol backbone substituted at the 1-position with a 2-isopropylphenyl group.

Propriétés

IUPAC Name |

1-(2-propan-2-ylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9(2)12-7-5-4-6-11(12)8-10(3)13/h4-7,9-10,13H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYIYYPZFBZPMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Isopropylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Isopropylphenyl)-2-propanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of 1-(2-Isopropylphenyl)-2-propanol often employs catalytic hydrogenation of the corresponding ketone. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Isopropylphenyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(2-Isopropylphenyl)-2-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction can yield secondary alcohols or hydrocarbons, depending on the reagents and conditions used.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products Formed:

Oxidation: 1-(2-Isopropylphenyl)-2-propanone.

Reduction: Secondary alcohols or hydrocarbons.

Substitution: Halogenated derivatives or sulfonates.

Applications De Recherche Scientifique

1-(2-Isopropylphenyl)-2-propanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 1-(2-Isopropylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its hydrophobic isopropyl group can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparaison Avec Des Composés Similaires

Structural Differences :

- 2-Phenylpropanol: A propan-2-ol substituted with a phenyl group at the 1-position.

- 1-(2-Isopropylphenyl)-2-Propanol: The phenyl ring is further substituted with an isopropyl group at the ortho position.

Key Properties :

- Lipophilicity: The isopropyl group in 1-(2-isopropylphenyl)-2-propanol increases hydrophobicity compared to 2-phenylpropanol, likely reducing aqueous solubility.

- Boiling Point: Substituted phenylpropanols generally exhibit higher boiling points than aliphatic alcohols due to increased molecular weight and aromatic interactions. For example, 2-phenylpropanol has a boiling point of ~215°C, while 1-(2-isopropylphenyl)-2-propanol may exceed this due to additional branching .

2-Isopropylamino-1-Phenylethanol (C₁₁H₁₇NO)

Structural Differences :

- 2-Isopropylamino-1-phenylethanol: Features an ethanol backbone with phenyl and isopropylamino substituents.

Key Properties :

- Reactivity: The amino group in 2-isopropylamino-1-phenylethanol enables hydrogen bonding and salt formation, enhancing solubility in polar solvents. In contrast, the hydroxyl group in 1-(2-isopropylphenyl)-2-propanol offers only moderate polarity .

- Biological Activity: Amino-substituted alcohols like 2-isopropylamino-1-phenylethanol are intermediates in pharmaceuticals (e.g., beta-blockers). The absence of an amino group in 1-(2-isopropylphenyl)-2-propanol may limit direct pharmacological use but could be explored for non-polar drug delivery systems .

Propranolol Hydrochloride (C₁₆H₂₁NO₂·HCl)

Structural Differences :

- Propranolol: Contains a naphthyloxy group and isopropylamino substituent on a propanol backbone.

- 1-(2-Isopropylphenyl)-2-Propanol: Substituted with a 2-isopropylphenyl group and lacks the naphthyloxy and amino groups.

Key Properties :

- Solubility: Propranolol’s hydrochloride salt is water-soluble, whereas 1-(2-isopropylphenyl)-2-propanol’s hydrophobicity would limit aqueous solubility.

- Biological Relevance: Propranolol’s beta-blocking activity arises from its amino and aromatic ether groups. The absence of these in 1-(2-isopropylphenyl)-2-propanol suggests divergent applications, possibly in lipid-based formulations .

1-(p-Chlorophenylthio)-2-Propanol (C₉H₁₁ClOS)

Structural Differences :

- 1-(p-Chlorophenylthio)-2-Propanol: Features a sulfur atom linking the phenyl ring to the propanol backbone.

- 1-(2-Isopropylphenyl)-2-Propanol: Direct carbon linkage between the phenyl ring and propanol.

Key Properties :

- Stability: Thioethers are prone to oxidation, whereas the carbon-linked structure of 1-(2-isopropylphenyl)-2-propanol may offer greater stability under oxidative conditions .

Research Implications and Limitations

While structural analogs provide insights, direct experimental data on 1-(2-isopropylphenyl)-2-propanol are sparse. Future studies should prioritize:

Synthesis Optimization: Leveraging methods for similar phenylpropanols (e.g., Friedel-Crafts alkylation or Grignard reactions) .

Property Characterization : Measurement of logP, pKa, and thermal stability.

Biological Screening : Assessment of antimicrobial or anti-inflammatory activity, inspired by chloromycin analogs and beta-blockers .

The compound’s ortho-isopropyl substitution may hinder crystallization, posing challenges in purification—a common issue in branched aromatic alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.